rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans
CAS No.:
Cat. No.: VC18102041
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 219.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16Cl2N2O2 |
|---|---|
| Molecular Weight | 219.11 g/mol |
| IUPAC Name | [(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2.2ClH/c7-1-5-3-10-6(2-8)4-9-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
| Standard InChI Key | VAEYZNDZSGADDB-RUTFAPCESA-N |
| Isomeric SMILES | C1[C@@H](OC[C@H](O1)CN)CN.Cl.Cl |
| Canonical SMILES | C1C(OCC(O1)CN)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₆H₁₆Cl₂N₂O₂, with a molecular weight of 219.11 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(2S,5R)-5-(Aminomethyl)-1,4-dioxan-2-yl]methanamine; dihydrochloride | |
| Canonical SMILES | C1C(OCC(O1)CN)CN.Cl.Cl | |
| Isomeric SMILES | C1C@@HCN.Cl.Cl | |
| InChIKey | VAEYZNDZSGADDB-RUTFAPCESA-N | |
| PubChem CID | 155978304 |
Stereochemical Configuration
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The "rac" prefix indicates a racemic mixture of enantiomers.
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The trans configuration places the aminomethyl groups on opposite sides of the 1,4-dioxane ring, as evidenced by the [(2R,5S)] stereodescriptor .
Synthesis and Preparation
Key Challenges
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Stereocontrol: Achieving trans selectivity requires precise reaction conditions (e.g., temperature, catalysts) .
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Purification: Chromatography or recrystallization is critical due to the compound’s polar nature .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water and polar solvents (e.g., methanol, DMSO) due to ionic hydrochloride groups.
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Stability: Stable under inert storage conditions (-20°C), but hygroscopic; degradation risks at elevated temperatures or extreme pH .
Spectroscopic Data
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